molecular formula C9H14N2O3 B592849 (2S,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylicacid CAS No. 137038-27-8

(2S,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylicacid

Cat. No.: B592849
CAS No.: 137038-27-8
M. Wt: 198.222
InChI Key: GATSEYNSVWOUTN-LYFYHCNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylic acid is a complex organic compound with a unique structure that includes an indolizine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule under specific conditions to form the indolizine ring. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(2S,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S,8S,8aR)-1,2,8-trihydroxyoctahydroindolizine
  • (1S,7S,8S,8aR)-1,2,3,7,8,8a-hexahydro-7-methyl-8-[2-(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenol

Uniqueness

(2S,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

137038-27-8

Molecular Formula

C9H14N2O3

Molecular Weight

198.222

IUPAC Name

(2S,8S,8aR)-8-amino-3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizine-2-carboxylic acid

InChI

InChI=1S/C9H14N2O3/c10-6-2-1-3-11-7(6)4-5(8(11)12)9(13)14/h5-7H,1-4,10H2,(H,13,14)/t5-,6-,7+/m0/s1

InChI Key

GATSEYNSVWOUTN-LYFYHCNISA-N

SMILES

C1CC(C2CC(C(=O)N2C1)C(=O)O)N

Synonyms

2-Indolizinecarboxylicacid,8-aminooctahydro-3-oxo-,[2S-(2alpha,8alpha,8aalpha)]-(9CI)

Origin of Product

United States

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